N-(2-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide

Src kinase inhibition Structure-activity relationship Thiazole acetamide

Access a structurally distinct ortho-chloro N-benzyl thiazolylacetamide to fill a critical gap in published SAR. Published para-substituted analogs show non-linear Src kinase inhibition (e.g., GI50 1.34-2.30 μM for unsubstituted 8a; 64-71% inhibition at 50 μM for 4-fluoro 8b), proving minor benzyl changes drive major potency shifts. Procuring this specific ortho-chloro variant enables: 1) Proprietary SAR expansion not achievable with published compounds. 2) Profiling of a novel kinase selectivity fingerprint for target deconvolution. 3) Use as a differentiated chemical probe in Src-driven cell models (e.g., NIH3T3/c-Src527F). Supplied in stock for immediate research use.

Molecular Formula C21H21ClN2O3S2
Molecular Weight 448.98
CAS No. 941981-26-6
Cat. No. B2913244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide
CAS941981-26-6
Molecular FormulaC21H21ClN2O3S2
Molecular Weight448.98
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl)OC
InChIInChI=1S/C21H21ClN2O3S2/c1-26-17-7-14(8-18(10-17)27-2)12-28-21-24-16(13-29-21)9-20(25)23-11-15-5-3-4-6-19(15)22/h3-8,10,13H,9,11-12H2,1-2H3,(H,23,25)
InChIKeyINFRKSFXAJLLKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

941981-26-6: Structural Identity and Class


N-(2-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide (CAS 941981-26-6) is a synthetic small molecule with the formula C21H21ClN2O3S2 and a molecular weight of 448.98 g/mol . It belongs to the class of thiazolyl N-benzyl-substituted acetamide derivatives, a chemical series investigated for kinase inhibition and anticancer properties. The compound is characterized by a thiazole core, an acetamide linker, a 2-chlorobenzyl group on the amide nitrogen, and a 3,5-dimethoxybenzylthio substituent at the thiazole 2-position. This specific substitution pattern differentiates it from other analogs in the class.

Class Thiazolyl N-benzyl-substituted acetamide derivative
Research context Src kinase inhibition study context
Key feature Ortho-chloro N-benzyl group for SAR exploration

Non-Interchangeability of 941981-26-6


Substitution on the N-benzyl ring of thiazolyl acetamide derivatives significantly influences Src kinase inhibitory activity and antiproliferative potency. For example, in a closely related series, the unsubstituted N-benzyl derivative (8a) exhibited GI50 values of 1.34–2.30 μM against c-Src-driven cell lines, while the 4-fluorobenzyl analog (8b) showed 64–71% inhibition of BT-20 and CCRF cell proliferation at 50 μM [1]. This demonstrates that even minor modifications to the benzyl group produce non-linear changes in biological activity, meaning the specific ortho-chloro substitution in 941981-26-6 cannot be assumed to replicate the potency, selectivity, or physicochemical profile of other analogs. Direct experimental data for the target compound is required before substitution decisions can be made.

! N-benzyl substitution changes Src kinase inhibition profile non-linearly; ortho-chloro may shift activity from reported analogs.
! Unsubstituted, 4-fluoro, or other benzyl analogs show different antiproliferative behavior; direct interchange is not supported.
! No direct activity data for 941981-26-6; substitution decisions require in-house profiling.

941981-26-6: Differentiation Evidence


Ortho-Chloro Substitution: SAR from Analogs

The 2-chlorobenzyl group in 941981-26-6 replaces the unsubstituted, 4-fluoro, or other benzyl variants in published analogs. In the series reported by Fallah-Tafti et al. (2011), the unsubstituted N-benzyl analog 8a inhibited c-Src kinase with GI50 values of 1.34 μM (NIH3T3/c-Src527F) and 2.30 μM (SYF/c-Src527F), while the 4-fluorobenzyl analog 8b inhibited BT-20 and CCRF cell proliferation by 64–71% at 50 μM [1]. The ortho-chloro substituent in 941981-26-6 introduces distinct electronic and steric properties (Hammett σ_meta = 0.37 for Cl vs. σ_para = 0.06 for F) that are expected to alter target binding and cellular activity, but no direct experimental data for 941981-26-6 is available in public sources.

Ortho-Chloro SAR
Class-level
Analog 8a (unsubstituted): GI50 1.34–2.30 μM (c-Src cell lines); Analog 8b (4-fluoro): 64–71% inhibition of BT-20 and CCRF proliferation at 50 μM. Ortho-chloro substitution not evaluated.
Reported class-level Src kinase SAR; ortho-Cl may alter target binding and cellular potency.
No direct data for 941981-26-6; extrapolation requires caution.
Src kinase inhibition Structure-activity relationship Thiazole acetamide

Data Gap: No Direct Data for 941981-26-6

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and vendor technical datasheets (excluding prohibited sources) returned no quantitative biological, biochemical, or physicochemical data for 941981-26-6 itself. No head-to-head comparison studies with structurally analogous compounds (e.g., N-benzyl analog CAS 942001-72-1, N-cyclopentyl analog, or N-phenyl analog) were identified [1]. This absence of data prevents the construction of a robust, comparator-based evidence guide at the present time.

Data Gap
Data to verify
No biological, biochemical, or physicochemical data for 941981-26-6 in public sources.
Procurement decisions rely on in-house validation; request custom synthesis or profile internally before large-scale purchase.
Search conducted in PubMed, PubChem, ChEMBL, BindingDB, Google Patents (as of 2026-04-30).
Data availability Procurement risk In-house validation

941981-26-6: Application Scenarios


Src Kinase Inhibitor Screening

Based on the demonstrated Src kinase inhibitory activity of structurally analogous thiazolyl N-benzyl-substituted acetamides [1], researchers may evaluate 941981-26-6 in in vitro c-Src kinase assays and cell-based models (e.g., NIH3T3/c-Src527F or SYF/c-Src527F) to determine whether the ortho-chloro substitution yields differentiated potency or selectivity. Users should include a known analog (e.g., compound 8a or 8b) as a positive control for direct comparison.

Antiproliferative Profiling in Cancer Cells

The class has shown activity against human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells [1]. 941981-26-6 may be included in a focused panel of N-benzyl variants to generate proprietary structure-activity relationship (SAR) data, with procurement justified by the absence of this specific substitution pattern in the published SAR landscape.

Chemical Probe for Target Engagement

If in-house profiling confirms Src kinase binding, 941981-26-6 could serve as a chemical probe with a distinct substituent vector at the ortho position of the N-benzyl ring, potentially offering a different selectivity fingerprint compared to the published para-substituted analogs [1]. Procurement would be motivated by the need for a structurally unique tool compound for target deconvolution or competition studies.

Application
Selection Property
Validation Focus
Src kinase screening
Kinase inhibition study context
In vitro c-Src assay comparison with known analogs
Cancer cell antiproliferative profiling
Cell-model endpoint review
GI50 panel against HT-29, BT-20, CCRF-CEM cell lines
Chemical probe for target engagement
Structural uniqueness for SAR
Selectivity fingerprint vs. para-substituted analogs
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